4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one
Description
Properties
CAS No. |
6958-88-9 |
|---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-(2,4-dimethylanilino)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C14H15N5O/c1-8-4-5-11(9(2)6-8)16-12-10-7-15-19(3)13(10)18-14(20)17-12/h4-7H,1-3H3,(H2,16,17,18,20) |
InChI Key |
AMDVKAJNATXZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=O)N2)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reactions
The core pyrazolo[3,4-d]pyrimidinone structure is constructed via cyclocondensation between aminopyrazole intermediates and carbonyl-containing reagents. A representative approach involves refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with acetic anhydride and phosphoric acid to form 3,6-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. For the target compound, 2,4-dimethylaniline serves as the aromatic amine donor, reacting with a preformed pyrazolo[3,4-d]pyrimidinone intermediate under acidic or basic conditions.
Key Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 5-Amino-3-methyl-1H-pyrazole | Precursor for cyclocondensation | |
| 2,4-Dimethylaniline | Amine donor for N-substitution | |
| Acetic anhydride | Cyclizing agent |
Step-by-Step Synthesis from Patent Literature
Nitration and Amidation Sequence
A patented method for analogous pyrazolopyrimidinones involves nitration using sodium nitrate in sulfuric acid at 65–70°C, followed by amidation under anhydrous conditions. For this compound, critical steps include:
Coupling with 2,4-Dimethylaniline
The final step involves nucleophilic aromatic substitution:
-
React pyrazolo[3,4-d]pyrimidin-6-one with 2,4-dimethylaniline in 2-methoxyethanol
-
Use tetrabutylammonium bromide as a phase-transfer catalyst
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields (44–95%) for related compounds are achieved using polar aprotic solvents like DMF or 2-methoxyethanol at 85°C. Lower temperatures (<50°C) reduce byproducts but prolong reaction times.
Comparative Solvent Performance
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 44 | 1.5 |
| 2-Methoxyethanol | 95 | 6 |
| Ethyl acetate | 32 | 8 |
Purification and Characterization
Chemical Reactions Analysis
4-((2,4-Dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where functional groups on the aromatic ring or the pyrazolopyrimidine core are replaced with other groups. .
Scientific Research Applications
Biological Activities
The compound has been shown to possess several pharmacological properties:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can act as selective sigma-1 receptor ligands, which play a role in modulating pain and inflammation pathways.
- Anticancer Properties : Studies have identified pyrazolo[3,4-d]pyrimidine derivatives as promising anticancer agents. The compound exhibits mechanisms such as inhibition of cyclin-dependent kinases (CDK) and the epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation and survival .
- Analgesic Effects : Its interaction with sigma receptors suggests potential applications in pain management strategies, providing a therapeutic avenue for conditions associated with chronic pain.
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one, it is useful to compare it with other compounds in the same class. The following table summarizes the structural features and biological activities of selected compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Chloromethyl group at position 6 | Sigma receptor antagonist |
| E-52862 | Acylamino group at position 4 | Sigma receptor ligand |
| Roscovitine | Purine-like structure | CDK inhibitor |
| Pyrazolo[3,4-b]pyridine derivatives | Similar heterocyclic framework | Anticancer agents |
The distinct substituent pattern of this compound enhances its selectivity towards sigma receptors compared to other derivatives. This specificity may improve its therapeutic profile in treating pain-related disorders while minimizing side effects associated with less selective compounds.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Efficacy : A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines using the NCI 60-panel cell line assay. The results indicated that certain derivatives exhibited potent anticancer activity against breast cancer cell lines (MDA-MB-468 and T47D) while showing reduced toxicity to normal cells (MCF-10a) .
- Sigma Receptor Interaction : Interaction studies utilizing radiolabeled binding assays demonstrated that this compound effectively modulates sigma receptor activity. This modulation is crucial for its potential use in treating conditions such as depression and pain management.
Mechanism of Action
The mechanism of action of 4-((2,4-Dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and prevent tumor growth .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position: The target compound’s 4-(2,4-dimethylanilino) group enhances steric bulk and lipophilicity compared to the 4-amino derivative . This may improve membrane permeability but reduce solubility.
- Biological Activity: El-Hamouly’s 4-aryl derivatives demonstrated antihypertensive activity, suggesting that the target compound’s dimethylanilino group could align with similar therapeutic pathways .
Pharmacological Potential
- Antihypertensive Activity: The 4-aryl-pyrazolo[3,4-d]pyrimidinone scaffold (e.g., El-Hamouly’s derivatives) shows promise in modulating blood pressure, likely via vasodilation or angiotensin inhibition . The target compound’s dimethylanilino group may enhance receptor binding due to hydrophobic interactions.
- Anti-inflammatory Potential: Pyrazolo[3,4-d]pyrimidinones with methyl/aryl groups (e.g., 3-methyl derivatives) have shown anti-inflammatory activity in preclinical models . The target’s 1-methyl group could confer metabolic stability.
Physicochemical and Pharmacokinetic Profiling
- Lipophilicity: The target compound’s LogP (2.09) is higher than the 4-amino analogue (LogP ~1.5, estimated) due to the dimethylanilino group, favoring passive diffusion .
- Synthetic Accessibility: Chlorinated derivatives (e.g., ) offer reactive sites for further functionalization, whereas the target compound’s dimethylanilino group may require specialized amination conditions .
Biological Activity
4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structure features a pyrazolo ring fused with a pyrimidine, characterized by a dimethylaniline substituent at the 4-position and a methyl group at the 1-position. The molecular formula is and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, including:
- Anti-inflammatory properties
- Anticancer effects
- Analgesic effects
Specifically, this compound has been identified as a selective sigma-1 receptor ligand. Sigma receptors are implicated in various neurological disorders and play a role in pain management strategies. The compound's interaction with these receptors enhances its therapeutic potential in treating pain-related disorders while minimizing side effects associated with less selective compounds .
Research Findings
Numerous studies have explored the biological activity of this compound. Notably:
-
Sigma Receptor Binding Studies :
- Binding assays have demonstrated that this compound effectively modulates sigma receptor activity.
- Techniques such as radiolabeled binding assays and molecular docking simulations have been employed to elucidate binding affinities and mechanisms of action .
- Anticancer Activity :
-
Comparative Analysis :
- A comparative study of structurally similar compounds revealed that this compound exhibits enhanced selectivity and potency towards sigma receptors compared to other derivatives .
Case Study 1: Sigma Receptor Modulation
A study focused on the interaction of this compound with sigma receptors showed that it could significantly alter receptor activity, which is crucial for its analgesic effects. This modulation was quantitatively assessed through binding affinity measurements.
Case Study 2: Anticancer Evaluation
In a series of experiments assessing anticancer properties, this compound was tested on several NCI 60 cancer cell lines. Results indicated that it effectively inhibited cell proliferation at low micromolar concentrations, demonstrating its potential as an anticancer agent .
Data Table: Biological Activity Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dimethylaniline at position 4 | Selective sigma receptor ligand |
| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Chloromethyl group at position 6 | Sigma receptor antagonist |
| E-52862 | Acylamino group at position 4 | Sigma receptor ligand |
| Roscovitine | Purine-like structure | CDK inhibitor |
| Pyrazolo[3,4-b]pyridine derivatives | Similar heterocyclic framework | Anticancer agents |
Q & A
Q. What are the established synthetic routes for 4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one?
- Methodology : The compound can be synthesized via cyclocondensation or substitution reactions. Key approaches include:
-
Cyclocondensation of 5-aminopyrazole derivatives with formamide or urea under reflux to form the pyrazolo[3,4-d]pyrimidine core .
-
N-substitution reactions using α-chloroacetamides or alkyl halides, as demonstrated in the synthesis of structurally similar pyrazolo[3,4-d]pyrimidines. For example, reacting intermediates with 2,4-dimethylaniline under basic conditions to introduce the anilino group .
-
Acid-catalyzed deprotection , such as using 1.0 M HCl at 50°C to isolate the final product, achieving yields up to 52.7% under optimized conditions .
- Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclocondensation | Formamide, reflux | ~60% | |
| N-substitution | α-Chloroacetamides, dry acetonitrile | 45-55% | |
| Acid-mediated deprotection | 1.0 M HCl, 50°C | 52.7% |
Q. How is structural characterization performed for this compound using spectroscopic techniques?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the methyl group at position 1 and the anilino moiety at position 4 produce distinct singlet and multiplet signals, respectively .
- Infrared (IR) Spectroscopy : Key functional groups (e.g., C=N, C-O) are identified via absorption bands. IR spectra of related pyrazolo[3,4-d]pyrimidines show peaks at 1650–1700 cm⁻¹ for carbonyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns. For instance, the molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₅H₁₆N₆O: 296.13 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodology :
-
Substituent Variation : Modify the 2,4-dimethylanilino group to assess steric/electronic effects on target binding. For example, replacing methyl with halogens or electron-withdrawing groups to enhance potency .
-
In Vitro Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) or inflammatory markers (COX-2) to identify active scaffolds .
-
Computational Docking : Use tools like AutoDock to predict interactions with biological targets (e.g., kinases, CRF-1 receptors) and guide rational design .
- Key Findings :
-
4-Amino-substituted pyrazolo[3,4-d]pyrimidines show enhanced antitumor activity compared to hydroxyl or thiol analogs .
-
Anti-inflammatory activity is maximized with bulky aryloxy groups at position 4 .
Q. What strategies address contradictory data in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum concentrations) to minimize variability .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate true activity from assay noise .
- Meta-Analysis : Compare data from independent studies to identify consensus trends. For example, antitumor activity may correlate with specific substitutions, while anti-inflammatory effects depend on scaffold flexibility .
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, reducing side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclocondensation .
- Temperature Gradients : Perform reactions under microwave irradiation to reduce time and increase yields (e.g., from 52.7% to >65%) .
Q. What in vivo models evaluate the pharmacokinetics and toxicity of this compound?
- Methodology :
- Rodent Models : Administer the compound orally or intravenously to assess bioavailability, half-life, and tissue distribution. Plasma samples are analyzed via HPLC-MS .
- Toxicology Studies : Monitor liver/kidney function (ALT, creatinine) and hematological parameters in chronic dosing experiments .
- Behavioral Assays : For CNS-targeted derivatives, test locomotor activity or cognitive performance in mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
